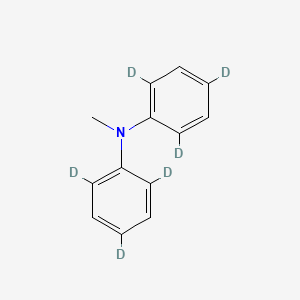
2,4,6-trideuterio-N-methyl-N-(2,4,6-trideuteriophenyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Trideuterio-N-methyl-N-(2,4,6-trideuteriophenyl)aniline is a deuterated derivative of N-methyl-N-phenylaniline Deuterium, a stable isotope of hydrogen, replaces the hydrogen atoms at specific positions in the molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trideuterio-N-methyl-N-(2,4,6-trideuteriophenyl)aniline typically involves the deuteration of N-methyl-N-phenylaniline. This can be achieved through catalytic exchange reactions using deuterium gas (D₂) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and elevated temperatures to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maximize yield and efficiency. The deuterium gas is supplied in large quantities, and the reaction conditions are optimized to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Trideuterio-N-methyl-N-(2,4,6-trideuteriophenyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding nitro or nitroso compounds.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
2,4,6-Trideuterio-N-methyl-N-(2,4,6-trideuteriophenyl)aniline has several scientific research applications:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its deuterium content.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the production of deuterated materials and compounds for specialized applications.
Mécanisme D'action
The mechanism of action of 2,4,6-trideuterio-N-methyl-N-(2,4,6-trideuteriophenyl)aniline involves the interaction of its deuterated phenyl and methyl groups with molecular targets. The presence of deuterium alters the vibrational frequencies of the molecule, which can affect its reactivity and interaction with enzymes, receptors, and other biological molecules. This can lead to differences in metabolic pathways and pharmacokinetics compared to non-deuterated analogs.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Trimethylaniline: An aromatic amine used as a precursor to dyes and other chemicals.
2,4,6-Tri-tert-butyl-N-methylaniline: A sterically hindered amine used in the synthesis of various derivatives.
2,4,6-Trinitro-N-methyl-aniline: A compound with nitro groups used in explosive materials.
Uniqueness
2,4,6-Trideuterio-N-methyl-N-(2,4,6-trideuteriophenyl)aniline is unique due to its deuterium content, which imparts distinct physical and chemical properties. This makes it valuable for specific scientific applications where isotopic labeling is required.
Propriétés
Formule moléculaire |
C13H13N |
|---|---|
Poids moléculaire |
189.29 g/mol |
Nom IUPAC |
2,4,6-trideuterio-N-methyl-N-(2,4,6-trideuteriophenyl)aniline |
InChI |
InChI=1S/C13H13N/c1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3/i2D,3D,8D,9D,10D,11D |
Clé InChI |
DYFFAVRFJWYYQO-MCQWFQDWSA-N |
SMILES isomérique |
[2H]C1=CC(=C(C(=C1)[2H])N(C)C2=C(C=C(C=C2[2H])[2H])[2H])[2H] |
SMILES canonique |
CN(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


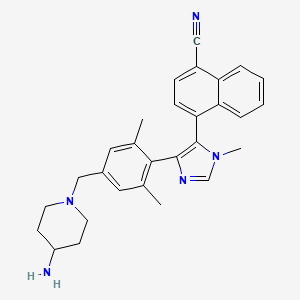
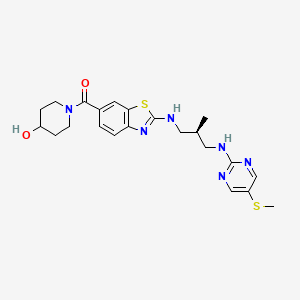
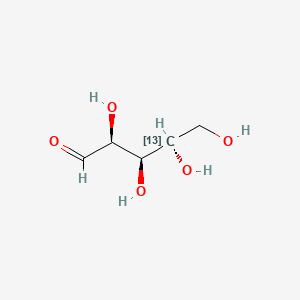
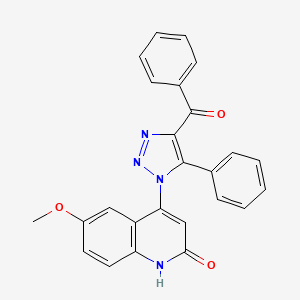
![(2S,3R,5R,9R,10R,13R,14S,17S)-17-[(1R,2R)-1-[(2R,3S,4S)-3,4-dimethyloxolan-2-yl]-1,2-dihydroxypropan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B12396948.png)
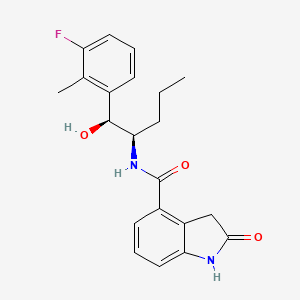
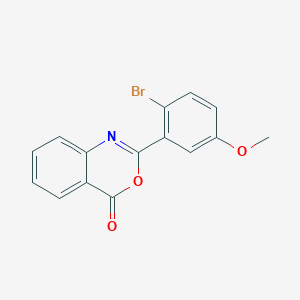
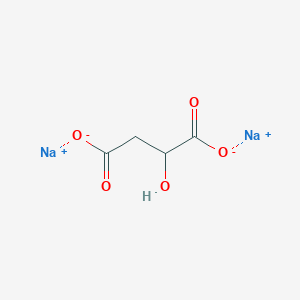


![7-(8-methylnaphthalen-1-yl)-4-[(2R)-2-methylpiperazin-1-yl]-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine](/img/structure/B12396985.png)
![[(1R,2S,5R,6S,7S,8R,10S,11S,14Z,16Z,18S,19S,22R,24R,25S,26R,28S,30S,31R,33S)-6,7,24,25-tetrahydroxy-5-(hydroxymethyl)-10,24,31,33-tetramethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.119,22.01,8.02,26.03,5.07,11.025,30]tritriaconta-14,16-dien-18-yl] 3-methylbutanoate](/img/structure/B12396995.png)

![4-[(1R,4R,10S,13S,16S,18R)-10-[3-[[acetamido(amino)methylidene]amino]propyl]-18-hydroxy-16-(1H-imidazol-5-ylmethyl)-3,9,12,15,20-pentaoxo-2,8,11,14,17-pentazatricyclo[15.2.1.04,8]icosan-13-yl]butanoic acid](/img/structure/B12397012.png)
